molecular formula C5H10ClN3S B2642706 4-(2-Aminoethyl)-1,3-thiazol-2-amine hydrochloride CAS No. 1795184-97-2

4-(2-Aminoethyl)-1,3-thiazol-2-amine hydrochloride

Cat. No. B2642706
CAS RN: 1795184-97-2
M. Wt: 179.67
InChI Key: BSBOYCDGASXYQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Aminoethyl)-1,3-thiazol-2-amine hydrochloride, also known as AET, is a chemical compound that has been extensively studied for its potential applications in scientific research. AET is a thiazole derivative that has been shown to have a range of biochemical and physiological effects, making it a valuable tool for investigating a variety of biological processes. In

Mechanism of Action

AEBSF, a related compound, is targeted to covalently modify the hydroxyl of serine residues, where it causes an additional 183.0354 Da to be added to each modified residue . Other off-target residues such as tyrosine, lysine, histidine, and the protein N-terminal amino group, have also been reported .

Safety and Hazards

The safety data sheet for “4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride”, a related compound, indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation .

properties

IUPAC Name

4-(2-aminoethyl)-1,3-thiazol-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3S.ClH/c6-2-1-4-3-9-5(7)8-4;/h3H,1-2,6H2,(H2,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSBOYCDGASXYQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)N)CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Aminoethyl)-1,3-thiazol-2-amine hydrochloride

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